molecular formula C18H13N3O4S B2604354 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide CAS No. 328539-69-1

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2604354
CAS No.: 328539-69-1
M. Wt: 367.38
InChI Key: YLBISFXKTSLKEF-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an acetyl group, a phenyl group, and a nitrobenzamide moiety, making it a complex molecule with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a thiourea derivative with an α-haloketone to form the thiazole ring.

    Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Nitration: The phenyl group is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Amidation: Finally, the nitrobenzoyl chloride is reacted with the thiazole derivative in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

    Reduction of Nitro Group: Formation of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-aminobenzamide.

    Reduction of Acetyl Group: Formation of N-(5-hydroxy-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
  • N-(5-acetyl-1,3-thiazol-2-yl)-2-nitrobenzamide
  • N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide

Uniqueness

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the acetyl and nitro groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c1-11(22)16-15(12-7-3-2-4-8-12)19-18(26-16)20-17(23)13-9-5-6-10-14(13)21(24)25/h2-10H,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBISFXKTSLKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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